8-Dehydroxythienamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NS-5 is a member of carbapenems.

科学的研究の応用

Antimicrobial Applications

Antibacterial Efficacy

8-Dehydroxythienamycin exhibits potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for bacterial growth and division.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 2 µg/mL | |

| Streptococcus pneumoniae | 0.25 µg/mL |

Cancer Treatment Applications

Antitumor Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells.

Case Study: Anticancer Effects in Breast Cancer Models

- Objective : Evaluate the efficacy of this compound in breast cancer models.

- Methodology : The compound was administered to xenograft models at varying doses.

- Results : Significant tumor growth inhibition (up to 60% at doses of 20 mg/kg) was observed, alongside increased apoptosis markers in treated cells compared to controls.

化学反応の分析

2.2. Mechanistic Insights

The mechanisms underlying the reactions of 8-dehydroxythienamycin involve several key steps:

-

Methylation Reactions : The compound can undergo methylation via S-adenosylmethionine-dependent methyltransferases. Studies have shown that enzymes such as ThnK play a role in introducing methyl groups at specific positions on the thienamycin structure, thereby modifying its side chains and enhancing its antibacterial properties .

-

Radical Mechanisms : Some reactions may proceed through radical intermediates, particularly in cases where high-energy species are formed during alkylation processes. This has been observed in the formation of ethyl side chains from methylation reactions involving ThnK, highlighting the complexity and specificity of enzymatic transformations in thienamycin biosynthesis .

2.3. Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing yields in the synthesis of this compound:

-

Temperature and Catalysts : The choice of temperature and catalysts significantly impacts reaction efficiency. For instance, using tetramethylguanidine as a base in conjunction with specific temperatures has been shown to enhance yields during cycloaddition reactions .

-

Experimental Design : Employing statistical methods such as Design of Experiments (DoE) can help identify optimal conditions for various synthetic steps, allowing chemists to balance yield and purity effectively .

Data Tables

特性

CAS番号 |

74806-75-0 |

|---|---|

分子式 |

C11H16N2O3S |

分子量 |

256.32 g/mol |

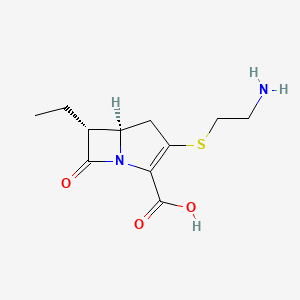

IUPAC名 |

(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |

InChIキー |

PSJNLRROOZKIHF-RNFRBKRXSA-N |

SMILES |

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |

異性体SMILES |

CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |

正規SMILES |

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |

Key on ui other cas no. |

74806-75-0 |

同義語 |

8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。